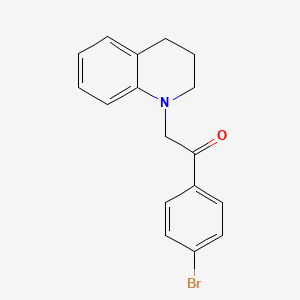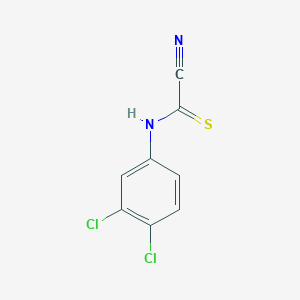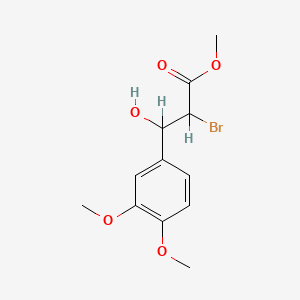
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes bromine, methoxy groups, and a hydroxypropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate typically involves multiple steps. One common method starts with the bromination of a precursor compound, followed by methoxylation and esterification reactions. The reaction conditions often include the use of brominating agents like NaBr and H₂O₂ in acetic acid, followed by methoxylation using CH₃ONa in the presence of CuBr at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The overall yield can be significantly improved by fine-tuning the reaction parameters and using high-purity reagents .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄ and CrO₃.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaNH₂ or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The hydroxypropanoate moiety can also participate in hydrogen bonding and other non-covalent interactions .
Comparación Con Compuestos Similares
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Methyl 2-chloro-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxybutanoate: Similar structure but with an additional carbon in the hydroxypropanoate moiety.
Uniqueness: Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Número CAS |
4950-20-3 |
|---|---|
Fórmula molecular |
C12H15BrO5 |
Peso molecular |
319.15 g/mol |
Nombre IUPAC |
methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15BrO5/c1-16-8-5-4-7(6-9(8)17-2)11(14)10(13)12(15)18-3/h4-6,10-11,14H,1-3H3 |
Clave InChI |
RYYMZWXGKKBRNJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(C(C(=O)OC)Br)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



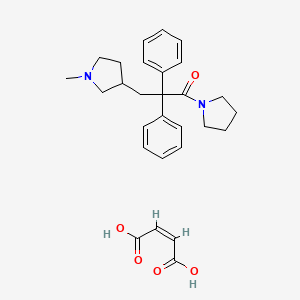

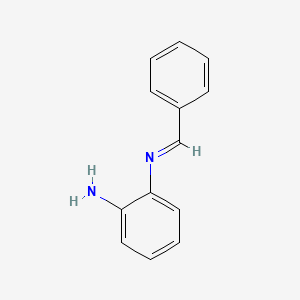
![1-(Bicyclo[3.1.0]hex-3-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14744728.png)

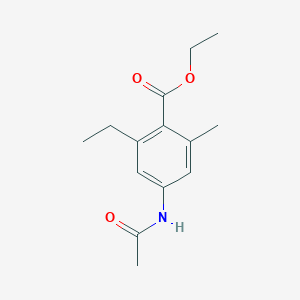
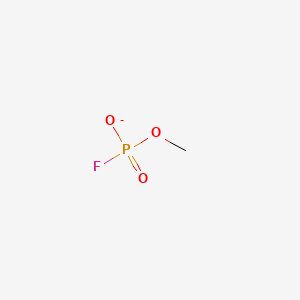
![Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B14744751.png)
![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)

